molecular formula C6H7N5S B13112491 [1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- CAS No. 70182-89-7

[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-

Cat. No.: B13112491
CAS No.: 70182-89-7
M. Wt: 181.22 g/mol
InChI Key: LQWFBJQUUPZEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the [1,2,4]triazolo[1,5-c]pyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with methylthiol-containing reagents in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted triazolo[1,5-c]pyrimidines.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis. The compound may also interact with other cellular targets, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine stands out due to its unique methylthio group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to inhibit multiple signaling pathways and its versatility in undergoing various chemical reactions make it a valuable scaffold for drug development and other scientific applications .

Properties

CAS No.

70182-89-7

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine

InChI

InChI=1S/C6H7N5S/c1-12-6-10-4(7)2-5-8-3-9-11(5)6/h2-3H,7H2,1H3

InChI Key

LQWFBJQUUPZEDY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC2=NC=NN21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.